molecular formula C15H21N3O4S B2940814 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 735322-69-7

3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid

Katalognummer: B2940814
CAS-Nummer: 735322-69-7
Molekulargewicht: 339.41
InChI-Schlüssel: GSFPGLYRCBMJNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzodiazole core substituted with a methyl group at position 1, a diethylsulfamoyl group at position 5, and a propanoic acid side chain at position 2 (Figure 1). The propanoic acid moiety contributes to solubility in aqueous environments and may facilitate biological target engagement through ionic interactions .

Eigenschaften

IUPAC Name

3-[5-(diethylsulfamoyl)-1-methylbenzimidazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-4-18(5-2)23(21,22)11-6-7-13-12(10-11)16-14(17(13)3)8-9-15(19)20/h6-7,10H,4-5,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFPGLYRCBMJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid typically involves multiple steps:

  • Formation of 1H-1,3-Benzodiazole Core: Initiating from appropriate benzene or aniline derivatives, cyclization reactions create the benzodiazole core under acidic or basic conditions.

  • Introduction of Diethylsulfamoyl Group: The incorporation of the diethylsulfamoyl group is achieved through sulfamoylation reactions using diethylsulfamide and suitable electrophilic agents.

  • Attachment of Propanoic Acid: The propanoic acid moiety is introduced via alkylation reactions, using bromoacetic acid under basic conditions, to achieve the final compound.

Industrial Production Methods: Scaling up to industrial production involves optimizing the synthesis pathway to maximize yield and purity. Factors such as reaction temperatures, catalysts, and solvents are fine-tuned to achieve efficient and cost-effective synthesis at a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly on the sulfamoyl group, forming sulfone or sulfoxide derivatives.

  • Reduction: Reduction can occur on the benzodiazole ring, potentially affecting the electronic properties of the compound.

  • Substitution: Nucleophilic substitution reactions can modify the benzodiazole ring, creating a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under acidic conditions.

  • Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in appropriate solvents.

  • Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents like DMSO or DMF.

Major Products Formed:

  • Oxidation produces sulfone or sulfoxide derivatives.

  • Reduction generates reduced forms of the benzodiazole ring.

  • Substitution yields various functionalized benzodiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

  • The compound's unique structure makes it a versatile intermediate in organic synthesis, useful for creating diverse chemical libraries.

Biology:

  • Research focuses on the compound's potential as a biochemical probe due to its structural properties, aiding in the study of enzyme mechanisms and cellular pathways.

Medicine:

  • The compound shows promise in drug discovery, particularly in designing inhibitors targeting specific enzymes or receptors.

Industry:

  • Utilized in the synthesis of advanced materials, including polymers and dyes, due to its stability and reactivity.

Wirkmechanismus

The compound exerts its effects primarily through interactions with specific molecular targets. The benzodiazole core allows binding to enzyme active sites, while the sulfamoyl and propanoic acid groups modulate the electronic and steric properties, enhancing binding affinity and specificity. Pathways involved include inhibition of enzymatic activities or disruption of protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Molecular Weight Reference
Target Compound Benzodiazole 1-methyl, 5-diethylsulfamoyl, 2-propanoic acid Not provided
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid Imidazole 1-methyl, 2-thioether, propanoic acid Not provided
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid Oxazole 5-(2,4-difluorophenyl), 2-propanoic acid 253.2
Compound in Pyrrole Multiple pyrrole rings, carboxyethyl groups Not provided

Analysis :

  • Benzodiazole vs. Imidazole/Oxazole : The benzodiazole core (two fused benzene rings) offers greater aromaticity and rigidity compared to imidazole (five-membered, two nitrogens) or oxazole (five-membered, one oxygen, one nitrogen). This may enhance metabolic stability and π-π stacking interactions in biological systems .

Analysis :

  • The target compound’s synthesis likely parallels methods for morpholine-sulfonyl analogues (e.g., ), where sulfonamide formation is critical. In contrast, imidazole derivatives () face regioselectivity challenges, requiring careful optimization to avoid N-substitution .
  • Basic hydrolysis () highlights the importance of pH control for carboxylic acid functionality, a consideration relevant to the target compound’s propanoic acid group .

Analysis :

  • logP and Solubility : The diethylsulfamoyl group in the target compound balances lipophilicity (logP ~2.5) compared to the highly lipophilic fluorophenyl group in (logP ~3.0) . The morpholine-sulfonyl analogue () exhibits lower logP due to the hydrophilic morpholine ring, enhancing aqueous solubility .
  • Biological Relevance : Sulfamoyl groups are associated with carbonic anhydrase inhibition, while fluorophenyl groups () may enhance membrane permeability for antimicrobial activity .

Biologische Aktivität

3-[5-(Diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid, identified by CAS number 735322-69-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Molecular Characteristics:

  • Molecular Formula: C15H21N3O4S
  • Molecular Weight: 339.41 g/mol
  • Purity: Typically above 95% in commercial preparations.
PropertyValue
CAS Number735322-69-7
Molecular FormulaC15H21N3O4S
Molecular Weight339.41 g/mol
Purity≥ 95%

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in cancer treatment and enzyme inhibition.

Antitumor Activity

Studies on benzodiazole derivatives have shown promising results in inhibiting tumor growth. For instance, a related compound demonstrated efficacy in suppressing tumor proliferation through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is crucial for cell growth and survival, and its dysregulation is often implicated in cancer progression .

Case Study:
In a xenograft model, compounds structurally related to benzodiazoles displayed significant antitumor effects at low doses, indicating their potential as therapeutic agents in oncology. The mechanism involved the enhancement of unbound drug exposure, leading to increased efficacy against tumor cells .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor metabolism and proliferation.
  • Modulation of Signaling Pathways : It could affect critical signaling pathways that control cell cycle progression and apoptosis.
  • Interaction with Receptors : Potential interaction with specific cellular receptors that regulate growth factors.

Research Findings

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of benzodiazole derivatives. For example:

  • A series of modifications led to improved pharmacokinetic profiles and increased potency against various cancer cell lines.

Comparative Analysis

CompoundAntitumor ActivityMechanism of Action
3-[5-(Diethylsulfamoyl)-1-methyl...]ModeratePI3K/AKT/mTOR inhibition
GDC-0032 (related compound)HighEnhanced free-drug exposure

Q & A

Q. What synthetic strategies are effective for preparing 3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid?

Methodological Answer: The synthesis can be designed using a multi-step approach:

  • Step 1: Introduce the diethylsulfamoyl group to the benzodiazole core via sulfonylation using diethylamine and sulfonating agents (e.g., chlorosulfonic acid) under controlled conditions.
  • Step 2: Alkylation at the 1-position of the benzodiazole using methyl iodide in the presence of a base (e.g., K₂CO₃) to achieve the 1-methyl substitution.
  • Step 3: Coupling the propanoic acid moiety through a nucleophilic substitution or condensation reaction, such as HBTU-mediated coupling in DMSO with triethylamine as a base (similar to methods in sulfamethoxazole derivative synthesis) .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water.

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to avoid byproducts like unreacted sulfamoyl intermediates.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • 1H-NMR:
    • Identify the diethylsulfamoyl group: δ ~1.1–1.3 ppm (triplet, 6H, CH₂CH₃) and δ ~3.3–3.5 ppm (quartet, 4H, NSO₂CH₂).
    • Benzodiazole protons: δ ~7.5–8.5 ppm (aromatic protons).
    • Propanoic acid: δ ~2.5–2.7 ppm (multiplet, 2H, CH₂) and δ ~12.1 ppm (broad, COOH).
  • 13C-NMR:
    • Sulfamoyl carbons: δ ~42–45 ppm (NSO₂CH₂).
    • Carboxylic acid carbon: δ ~172–175 ppm.
  • IR:
    • Strong absorption at ~1700–1720 cm⁻¹ (C=O stretch of carboxylic acid) and ~1350–1380 cm⁻¹ (S=O symmetric/asymmetric stretches).
      Validation: Compare experimental data with computational predictions (e.g., DFT) or literature analogs (e.g., sulfamethoxazole derivatives) .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction conditions for this compound?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model key intermediates and transition states, identifying energy barriers for sulfonylation or alkylation steps .
  • Solvent Optimization: Apply COSMO-RS simulations to predict solvent effects on reaction rates and selectivity. For example, polar aprotic solvents (DMSO, DMF) may enhance sulfonylation efficiency.
  • Machine Learning: Train models on existing sulfonamide reaction datasets to predict optimal molar ratios, temperatures, and catalysts.
    Case Study: ICReDD’s workflow combines computational screening with high-throughput experimentation to reduce trial-and-error approaches by ~50% .

Q. How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay-Specific Variables:
    • Solubility: Test solubility in DMSO, PBS, or cell culture media. Poor solubility in PBS may explain discrepancies in cellular vs. enzymatic assays.
    • Metabolic Stability: Perform liver microsome assays to assess degradation rates.
  • Data Normalization: Use internal controls (e.g., reference inhibitors) and standardize protocols (e.g., ATP levels in cytotoxicity assays).
  • Orthogonal Validation: Confirm activity via multiple methods (e.g., SPR for binding affinity, fluorescence polarization for enzymatic inhibition).

Example Workflow:

Assay TypeKey ParametersPotential Pitfalls
EnzymaticpH, ionic strengthNon-specific binding
CellularMembrane permeabilityOff-target effects
In VivoPharmacokineticsMetabolic clearance

Q. What strategies are effective for analyzing structural analogs to improve pharmacokinetic properties?

Methodological Answer:

  • SAR Studies:
    • Modify the propanoic acid moiety to ester prodrugs (e.g., ethyl ester) to enhance oral bioavailability.
    • Explore substitutions on the benzodiazole ring (e.g., halogenation) to adjust logP and reduce clearance.
  • ADMET Profiling:
    • Use Caco-2 cells for permeability studies.
    • Predict metabolic sites with CYP450 docking simulations.
  • Crystallography: Co-crystallize analogs with target proteins (e.g., carbonic anhydrase) to identify binding interactions.

Data-Driven Example:

AnaloglogPSolubility (µg/mL)IC₅₀ (nM)
Parent2.112.5150
Ethyl Ester3.08.2180
Fluoro Derivative1.825.390

Q. How to address inconsistencies in NMR data during structural elucidation?

Methodological Answer:

  • 2D NMR Techniques:
    • HSQC/HMBC: Resolve overlapping signals and assign quaternary carbons (e.g., linking the sulfamoyl group to the benzodiazole).
    • NOESY: Confirm spatial proximity of the methyl group to aromatic protons.
  • X-ray Crystallography: Resolve absolute configuration and crystal packing effects.
  • Impurity Analysis: Use LC-MS to detect trace byproducts (e.g., incomplete sulfonylation) that may skew integration values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.